Product packaging for 2'-Deoxy-L-adenosine(Cat. No.:CAS No. 3413-66-9)

2'-Deoxy-L-adenosine

Cat. No.: B3261283
CAS No.: 3413-66-9
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-UHFFFAOYSA-N
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Description

Adenine deoxyribonucleoside, more commonly known as 2'-Deoxyadenosine (dA or dAdo), is a fundamental purine deoxyribonucleoside and a critical building block of DNA . It consists of a nucleobase, adenine, linked to a deoxyribose sugar moiety, distinguishing it from adenosine by the replacement of a hydroxyl group with hydrogen at the 2' position of the sugar . In double-stranded DNA, deoxyadenosine pairs with deoxythymidine (T) via two hydrogen bonds, which is essential for maintaining genetic code stability and integrity . This compound is integral to cellular function, serving as a precursor for deoxyadenosine nucleotides, including the essential energy currency adenosine triphosphate (ATP) in its deoxy form . Its role extends to being a component of crucial enzyme cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD) . Researchers utilize adenine deoxyribonucleoside to study the purine salvage pathway, a key metabolic route for recycling purine bases and synthesizing nucleotides . It is also a vital substrate in investigations of nucleotide metabolism and energy restoration processes, where studies have shown its potential, in combination with other substrates, to foster rapid ATP restoration in ATP-depleted cells like astrocytes . Furthermore, its accumulation in T lymphocytes due to a deficiency in the enzyme adenosine deaminase (ADA) is a well-characterized mechanism that results in cell death, providing a critical model for studying Adenosine Deaminase Severe Combined Immunodeficiency (ADA-SCID) . For analytical purposes, high-purity adenine deoxyribonucleoside serves as a standard in methods like RP-HPLC for the identification and quantification of adenine nucleotides in complex biological samples . Offered as a high-purity solid, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can rely on it for studies in molecular biology, biochemistry, immunology, and cell signaling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O3 B3261283 2'-Deoxy-L-adenosine CAS No. 3413-66-9

Properties

IUPAC Name

5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXZPDWKRNYJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862485
Record name 9-(2-Deoxypentofuranosyl)-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-09-8, 13276-53-4, 3413-66-9
Record name deoxyadenosine
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Record name deoxyadenosine
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Record name .alpha.-Deoxyadenosine
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Biosynthesis and Anabolic Pathways of Adenine Deoxyribonucleoside and Its Derivatives

De Novo Synthesis of Purine (B94841) Nucleotides Leading to Adenine (B156593) Deoxyribonucleoside Precursors

The de novo synthesis of purines is an energy-intensive, multi-step process that culminates in the formation of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). pixorize.comusmlestrike.comfiveable.me This pathway begins with ribose-5-phosphate, which is converted to phosphoribosyl pyrophosphate (PRPP). pixorize.comusmlestrike.com

The construction of the purine ring of IMP occurs through a series of ten enzymatic reactions. This process utilizes amino acids, such as glutamine, glycine (B1666218), and aspartate, as well as one-carbon units supplied by tetrahydrofolate derivatives. pixorize.comfiveable.menih.gov The synthesis of IMP from PRPP requires the consumption of six ATP molecules. libretexts.org

The initial committed step in this pathway is the conversion of PRPP and glutamine to phosphoribosylamine. researchgate.net Subsequent steps involve the sequential addition of atoms to form the imidazole (B134444) ring, followed by the remaining atoms to complete the purine structure. nih.gov In higher organisms, this intricate process is catalyzed by six enzymes. nih.gov The final two steps, leading to the formation of IMP, are carried out by a bifunctional enzyme, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase. researchgate.net

Once IMP is synthesized, it serves as a branch point for the synthesis of AMP and GMP. usmlestrike.comresearchgate.net The conversion of IMP to AMP is a two-step process that requires energy in the form of GTP and the amino group from aspartate. researchgate.net

Table 1: Key Enzymes in De Novo Purine Biosynthesis

Enzyme Function
PRPP Synthetase Converts Ribose-5-Phosphate to PRPP. thesciencenotes.com
Amidophosphoribosyltransferase Catalyzes the first committed step in purine biosynthesis. thesciencenotes.com
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase Catalyzes the final two steps of IMP synthesis. researchgate.net
Adenylosuccinate Synthetase Involved in the conversion of IMP to AMP. libretexts.org

The de novo purine biosynthesis pathway is tightly regulated to ensure the appropriate balance of purine nucleotides. frontiersin.org This regulation occurs at multiple levels, including feedback inhibition and control of gene expression. thesciencenotes.com

The end products of the pathway, such as AMP, GMP, ADP, and GDP, act as allosteric inhibitors of key enzymes, including PRPP synthetase and amidophosphoribosyltransferase. thesciencenotes.com This feedback mechanism allows the cell to modulate the rate of purine synthesis in response to the existing nucleotide pool. thesciencenotes.com

Transcriptional regulation also plays a significant role. For instance, the c-Myc transcription factor can control the expression of genes involved in nucleotide biosynthesis. nih.gov In some organisms, specific transcriptional repressors, like the PurR in E. coli, can inhibit the synthesis of purine nucleotides. frontiersin.org Conversely, other factors can activate the expression of genes involved in the salvage pathway, suggesting a mechanism for switching between de novo synthesis and salvage pathways based on cellular needs. frontiersin.orgnih.gov Hormones such as insulin (B600854) and glucagon (B607659) can also influence nucleotide biosynthesis, with insulin generally stimulating and glucagon inhibiting the process. thesciencenotes.com

Furthermore, the spatial organization of the enzymes in the de novo pathway into a multi-enzyme complex, known as the purinosome, is thought to be a regulatory mechanism. nih.gov The assembly and disassembly of the purinosome may be controlled by G-protein-coupled receptor signaling, providing another layer of regulation. nih.gov

Salvage Pathways for Adenine Deoxyribonucleoside Formation

Salvage pathways provide a more energy-efficient alternative to de novo synthesis by recycling purine bases and nucleosides from the breakdown of nucleic acids. libretexts.orgnih.govwikipedia.org These pathways are particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway. youtube.comnih.gov It catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP). youtube.comwikipedia.org This reaction is a critical step in recycling adenine for the synthesis of nucleotides. medlineplus.gov The APRT enzyme is found in all mammalian tissues and is particularly active during periods of rapid cell growth. youtube.comwikipedia.org

The reaction catalyzed by APRT is energetically more favorable than de novo synthesis, consuming only one molecule of ATP per purine molecule. nih.gov This makes the salvage pathway an essential process for maintaining the cellular nucleotide pool, especially for ATP production. researchgate.net

Deoxyadenosine (B7792050) kinase (dCK) is an enzyme that catalyzes the phosphorylation of deoxyadenosine to deoxyadenosine monophosphate (dAMP). wikipedia.org This enzyme belongs to the family of transferases and plays a role in purine metabolism. wikipedia.org

Adenosine kinase (AdK) is another important enzyme that phosphorylates adenosine to AMP. wikipedia.org While AdK is more active with adenosine, it can also phosphorylate deoxyadenosine. reactome.org The phosphorylation of deoxyadenosine by adenosine kinase is regulated by the enzyme's kinetic properties (Km) and the cellular concentrations of magnesium ions, ADP, and AMP. nih.gov The relatively high Km value for deoxyadenosine suggests that other enzymes with a lower Km might be more likely to phosphorylate it in vivo. nih.govnih.gov

Table 2: Kinases in Deoxyadenosine Phosphorylation

Enzyme Substrate(s) Product(s)
Deoxyadenosine Kinase (dCK) Deoxyadenosine, ATP dAMP, ADP wikipedia.org

The salvage pathways involve a complex interplay of enzymes that facilitate the interconversion of nucleosides and deoxyribonucleosides. Nucleoside kinases are crucial for phosphorylating nucleosides to form nucleoside monophosphates, a key step in their recycling. fiveable.meresearchgate.net

The recycling of deoxyribonucleosides is essential for providing the building blocks for mitochondrial DNA (mtDNA) replication. nih.gov The enhancement of these salvage pathways by increasing the availability of specific deoxyribonucleosides can help prevent mtDNA depletion. nih.gov

Conversion of Ribonucleotides to Deoxyribonucleotides

The de novo synthesis of all four deoxyribonucleotides (dNTPs) is catalyzed by the enzyme ribonucleotide reductase (RNR), which is responsible for the conversion of ribonucleoside diphosphates (NDPs) or triphosphates (NTPs) to their corresponding deoxy forms. wikipedia.orgnih.gov This reaction is central to DNA biosynthesis and is strictly conserved across all living organisms. wikipedia.org RNR's primary function is to reduce the 2'-hydroxyl group on the ribose sugar of a ribonucleotide to a hydrogen atom, thereby forming a deoxyribonucleotide. wikipedia.orgyoutube.com This process is the rate-limiting step in the entire DNA synthesis pathway. nih.gov

Ribonucleotide reductase catalyzes the formation of deoxyadenosine diphosphate (B83284) (dADP) from adenosine diphosphate (ADP). The reaction proceeds via a sophisticated free radical mechanism. wikipedia.org The catalytic cycle is initiated by the generation of a transient thiyl radical on a cysteine residue within the enzyme's active site. nih.gov This radical then abstracts a hydrogen atom from the 3'-carbon of the ribose ring of the bound ADP substrate. Following a series of electron and proton transfers, the 2'-hydroxyl group is eliminated as a water molecule. The resulting radical cation at C-2' is then reduced by a pair of cysteine residues, which become oxidized to a disulfide bond. Finally, the hydrogen atom is returned to the 3'-carbon, releasing the dADP product and regenerating the thiyl radical for the next catalytic cycle. The reducing equivalents for regenerating the active site cysteines are ultimately provided by NADPH via the proteins thioredoxin or glutaredoxin. wikipedia.org

The Class I RNR enzyme, found in eukaryotes and many prokaryotes, is a heterotetramer composed of two large (α or R1) and two small (β or R2) subunits. wikipedia.orgnih.gov The catalytic site where ADP binds is located on the large α subunit, while the small β subunit houses the essential metallo-cofactor (a di-iron tyrosyl radical) required to generate the initial free radical. nih.govnih.govpnas.org

The activity of ribonucleotide reductase is subject to complex regulation to ensure a balanced supply of all four dNTPs for high-fidelity DNA synthesis. wikipedia.orgpnas.org Deoxyadenosine triphosphate (dATP) plays a central role in this regulatory network, acting as a potent negative feedback inhibitor through both allosteric and transcriptional mechanisms.

Regulator Binding Site Effect on RNR Oligomeric State (E. coli) Oligomeric State (Human)
ATP Activity Site (a-site)ActivationFavors active α2β2Favors active forms
dATP Activity Site (a-site)InhibitionPromotes inactive α4β4Promotes inactive α6

Transcriptional Regulation: In most bacteria, dATP also controls the synthesis of the RNR enzyme itself at the transcriptional level. nih.gov This regulation is mediated by a specific transcriptional repressor protein known as NrdR. nih.govsu.se The NrdR repressor senses the intracellular concentration of nucleotides via its ATP-cone domain. nih.gov When dATP levels increase, NrdR, in the presence of ATP, undergoes a conformational change that allows it to bind with high affinity to specific DNA sequences, called NrdR boxes, located in the promoter regions of RNR genes. nih.gov This binding physically blocks transcription, reducing the synthesis of new RNR enzyme molecules. nih.gov This mechanism provides an additional layer of control, ensuring that the cell does not waste resources producing the enzyme when its product, dATP, is already abundant. nih.gov

Phosphorylation Cascade to Adenine Deoxyribonucleotide Triphosphate (dATP)

Following its synthesis by RNR, deoxyadenosine diphosphate (dADP) must be further phosphorylated to its triphosphate form, dATP, to become a substrate for DNA polymerase. This final activation step is primarily carried out by the enzyme nucleoside diphosphate kinase.

Nucleoside diphosphate kinases (NDPKs) are enzymes responsible for maintaining equilibrium between the concentrations of various nucleoside diphosphates and triphosphates within the cell. acs.org They catalyze the transfer of the terminal (gamma) phosphate (B84403) group from a nucleoside triphosphate donor to a nucleoside diphosphate acceptor. acs.org In the context of adenine deoxyribonucleoside synthesis, NDPK catalyzes the following reaction:

dADP + NTP ⇌ dATP + NDP

The most common phosphate donor (NTP) in the cell is ATP. acs.org The reaction proceeds through a "ping-pong" mechanism, which involves a high-energy phosphohistidine (B1677714) intermediate. acs.org First, the NDPK active site histidine residue attacks the gamma-phosphate of ATP, forming a covalent phosphoenzyme intermediate and releasing ADP. Subsequently, dADP binds to the enzyme, and the phosphate group is transferred from the phosphohistidine to dADP, generating dATP and returning the enzyme to its initial state. acs.org NDPKs exhibit broad substrate specificity, meaning they can phosphorylate a wide range of ribo- and deoxyribonucleoside diphosphates. acs.org

Enzyme Substrates Products Mechanism
Nucleoside Diphosphate Kinase (NDPK)dADP, ATP (donor)dATP, ADPPing-pong with phosphohistidine intermediate

The intracellular pool of dATP is regulated through a sensitive feedback loop centered on ribonucleotide reductase. As described previously, high levels of dATP potently inhibit RNR activity, thus shutting down the de novo synthesis pathway for all deoxyribonucleotides. nih.gov This feedback inhibition is the primary mechanism for preventing the toxic accumulation of dATP and maintaining the dNTP pool balance. Perturbations in this balance can interfere with the function of DNA polymerases, which rely on the correct proportions of dNTPs for accurate DNA synthesis. Therefore, the intricate regulation of RNR by dATP is a cornerstone of genome stability.

Catabolism and Degradation Pathways of Adenine Deoxyribonucleoside

Enzymatic Deamination of Deoxyadenosine (B7792050)

The initial and principal step in the degradation of deoxyadenosine is its irreversible deamination, a reaction catalyzed by the enzyme adenosine (B11128) deaminase (ADA). This enzymatic conversion is fundamental for maintaining the appropriate cellular concentration of deoxyadenosine, as its accumulation can be toxic, particularly to lymphocytes.

Adenosine deaminase (ADA, EC 3.5.4.4) is a key enzyme in the purine (B94841) salvage pathway that catalyzes the hydrolytic deamination of both adenosine and deoxyadenosine. In this reaction, the amino group at the C6 position of the purine ring of deoxyadenosine is removed, leading to the formation of deoxyinosine and ammonia (B1221849). This conversion is an irreversible step in purine metabolism. ADA is found in virtually all mammalian cells and tissues, with the highest concentrations typically observed in lymphoid tissues, highlighting its crucial role in the immune system. The genetic deficiency of ADA leads to the accumulation of deoxyadenosine and its phosphorylated derivative, dATP, which is toxic to developing T and B cells, causing Severe Combined Immunodeficiency (SCID).

The mechanism of the ADA-catalyzed deamination involves a two-stage process. The first step is the nucleophilic attack by a zinc-activated water molecule (hydroxide ion) on the C6 carbon of the purine ring of deoxyadenosine. This results in the formation of a tetrahedral intermediate. The second step is the elimination of ammonia from this intermediate to form the product, deoxyinosine. Kinetic studies have indicated that the formation of this tetrahedral intermediate is the rate-determining step of the reaction, rather than the subsequent breaking of the C-N bond to release ammonia. The catalytic rate (kcat) for murine ADA has been measured at approximately 240 s⁻¹.

Studies on the inhibition of ADA have provided further insight into its active site and kinetic properties. Various molecules that are structurally related to the substrate or product act as competitive inhibitors.

Kinetic Data for Competitive Inhibitors of Bovine Spleen Adenosine Deaminase
InhibitorInhibition Constant (Kᵢ) (mM)
Adenine (B156593)0.17
Phenylhydrazine0.25
2-Aminopurine0.33
Inosine (B1671953)0.35
Purine1.1
4-Aminopyrimidine1.3
4-Hydroxypyridine1.4
4-Aminopyridine1.8

Data sourced from a study on ADA inhibition.

Phosphorolysis of Deoxyadenosine by Purine Nucleoside Phosphorylase (PNP)

Following the deamination of deoxyadenosine to deoxyinosine, the resultant deoxyinosine is then a substrate for the enzyme purine nucleoside phosphorylase (PNP, EC 2.4.2.1). PNP is another critical enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine nucleosides. It is important to note that deoxyadenosine itself is not a direct substrate for PNP; the deamination by ADA must occur first. PNP then acts on deoxyinosine, as well as other nucleosides like inosine, guanosine (B1672433), and deoxyguanosine.

The action of purine nucleoside phosphorylase on deoxyinosine involves the cleavage of the N-glycosidic bond that links the purine base (hypoxanthine) to the deoxyribose sugar ring. This reaction requires inorganic phosphate (B84403) as a co-substrate. The products of this reversible phosphorolysis are the free purine base, hypoxanthine (B114508), and the phosphorylated sugar, deoxyribose-1-phosphate.

The reaction is as follows: Deoxyinosine + Phosphate ⇌ Hypoxanthine + Deoxyribose-1-Phosphate

Downstream Metabolism of Adenine Deoxyribonucleoside Catabolites

The hypoxanthine produced from the phosphorolysis of deoxyinosine undergoes further catabolism to be converted into the final excretory product of purine metabolism in humans, uric acid. This final stage of the pathway involves two successive oxidation steps.

The conversion of hypoxanthine to uric acid is catalyzed by the enzyme xanthine (B1682287) oxidase (EC 1.17.3.2). This enzyme catalyzes two separate oxidation reactions in the purine degradation pathway. First, xanthine oxidase hydroxylates hypoxanthine to form xanthine. Subsequently, the same enzyme catalyzes the oxidation of xanthine to produce the final product, uric acid. Uric acid is then excreted from the body, primarily in the urine.

Downstream Catabolism of Hypoxanthine
SubstrateEnzymeProduct
HypoxanthineXanthine OxidaseXanthine
XanthineXanthine OxidaseUric Acid

Metabolic Flux Analysis in Purine Degradation Pathways

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rate of turnover of metabolites through a metabolic pathway. nih.gov In the context of purine degradation, MFA provides a detailed view of the dynamic processes involved in the breakdown of compounds like adenine deoxyribonucleoside. nih.gov This analysis is crucial for understanding how cells regulate purine levels and how these pathways are altered in various physiological and pathological states.

The core of MFA involves the use of stable isotope tracers, such as ¹³C or ¹⁵N-labeled substrates, which are introduced into a biological system. nih.govmdpi.com As these labeled atoms are incorporated into downstream metabolites, their distribution can be measured over time using techniques like mass spectrometry. nih.gov This data, combined with a metabolic network model, allows researchers to calculate the rates (fluxes) of intracellular reactions that are not directly measurable. mdpi.commdpi.com

Detailed Research Findings:

Research utilizing MFA has provided significant insights into the regulation of purine degradation. For instance, studies have focused on tracing the flow of labeled atoms from precursors like [¹⁴C]adenine or [¹⁵N]glycine to map the catabolic fate of adenine nucleotides. nih.govnih.gov

One key finding is that the flux through the purine degradation pathway is not constant but is dynamically regulated based on the cell's energy status and the availability of nutrients. nih.govnih.gov For example, under conditions of energy stress (e.g., inhibition of glycolysis), the catabolic flux from adenine nucleotides to nucleosides and bases like hypoxanthine increases markedly. nih.gov

Studies have demonstrated that the primary route for AMP degradation under normal physiological conditions is its deamination to IMP, rather than dephosphorylation to adenosine. nih.govnih.gov This indicates a higher flux through the AMP deaminase-mediated limb of the purine nucleotide cycle. However, the balance of flux between these competing pathways can shift under different metabolic conditions. nih.govnih.gov

Furthermore, MFA has been applied to investigate the differences in purine metabolism between normal and cancerous cells. Many cancer cells exhibit altered metabolic flux, often showing an increased reliance on specific pathways for nucleotide synthesis and degradation to support rapid proliferation. nih.gov By quantifying these fluxes, researchers can identify potential therapeutic targets. For example, analysis of purine biosynthesis in cancer cells has shown a significant increase in the de novo IMP, AMP, and GMP biosynthetic flux rate when cells are cultured in a purine-depleted environment. nih.gov

The table below illustrates a conceptual dataset from a metabolic flux experiment designed to measure the incorporation of a labeled nitrogen atom (from ¹⁵N-Glycine) into key purine nucleotides over time. By tracking the percentage of the metabolite pool that becomes labeled, researchers can calculate the rate of synthesis and subsequent degradation.

Table 1: Isotopic Enrichment in Purine Nucleotides Over Time

This interactive table displays hypothetical data from a metabolic flux analysis experiment tracking the incorporation of a ¹⁵N label from glycine (B1666218) into the purine nucleotide pool of cultured cells under purine-depleted conditions.

Time (Hours) Labeled IMP (%) Labeled AMP (%) Labeled GMP (%)
0 0 0 0
2 15 8 5
6 45 25 18
12 70 55 48

Cellular Roles and Molecular Mechanisms of Adenine Deoxyribonucleoside

Essential Precursor in DNA Synthesis and Replication Fidelity

Deoxyadenosine (B7792050), in its triphosphate form (dATP), is indispensable for the synthesis and replication of DNA, processes that are foundational to life. Its correct incorporation and the maintenance of its cellular concentration are paramount for ensuring the stability and integrity of the genome.

DNA polymerases are the enzymes responsible for synthesizing new DNA strands by adding nucleotides. creative-proteomics.com The incorporation of dATP into a growing DNA chain is a highly regulated process. The DNA polymerase selects the incoming dATP from the cellular pool and catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the terminal nucleotide on the primer strand and the alpha-phosphate of the dATP. news-medical.net This reaction results in the release of pyrophosphate (PPi). The energy required to drive this polymerization reaction is provided by the hydrolysis of the high-energy phosphate (B84403) bonds within the dATP molecule itself. news-medical.net

The fidelity of DNA replication hinges on the precise selection of the correct nucleotide, which is dictated by the templating base on the opposite strand. DNA polymerases possess a highly specific active site that accommodates the incoming dNTP and the template base, facilitating the formation of a correct Watson-Crick base pair. The geometry of this nascent base pair is a primary determinant of the enzyme's fidelity. wikipedia.org Kinetic studies have been employed to understand the efficiency and fidelity of dATP incorporation by various DNA polymerases. These studies measure parameters such as the Michaelis constant (KM) and the catalytic rate (kcat) to quantify the enzyme's affinity for dATP and the speed of its incorporation.

Key Steps in dATP Incorporation by DNA Polymerase
StepDescriptionKey Molecules Involved
BindingThe DNA polymerase-DNA complex binds the correct incoming nucleotide, dATP, opposite a thymine (B56734) base on the template strand.DNA Polymerase, Template DNA, Primer Strand, dATP
CatalysisThe enzyme catalyzes the formation of a phosphodiester bond, adding deoxyadenosine monophosphate to the growing DNA strand.3'-OH group of primer, α-phosphate of dATP
Product ReleasePyrophosphate (PPi) is released, and the polymerase translocates to the next position on the template.Pyrophosphate (PPi)

The structure and stability of the DNA double helix are critically dependent on the specific pairing of nucleotide bases. Adenine (B156593) deoxyribonucleoside, through its adenine base, forms two specific hydrogen bonds with thymine on the complementary DNA strand. cuhk.edu.hkncert.nic.inwikipedia.org This adenine-thymine (A-T) base pair is a fundamental unit of the DNA structure. libretexts.orghee.nhs.uk One hydrogen bond forms between the amino group at position 6 of adenine and the keto group at position 4 of thymine, while the second forms between the nitrogen at position 1 of adenine and the hydrogen attached to the nitrogen at position 3 of thymine. cuhk.edu.hk

Forces Stabilizing the DNA Double Helix
InteractionDescriptionContribution of Adenine Deoxyribonucleoside
Hydrogen BondingSpecific bonds form between complementary bases on opposite strands.Forms two hydrogen bonds with thymine (A-T pair). cuhk.edu.hkncert.nic.inwikipedia.org
Base StackingHydrophobic and electrostatic interactions between adjacent, stacked base pairs.The adenine base participates in stacking interactions with neighboring base pairs, contributing to helical stability. ncert.nic.inatdbio.com

The cellular concentrations of the four deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) are tightly regulated to ensure the high fidelity of DNA replication. baseclick.eunih.gov An imbalance in these dNTP pools can have significant mutagenic consequences. nih.govbiologists.com An excess of dATP, for instance, can increase the likelihood of its misincorporation opposite a non-complementary template base (e.g., guanine (B1146940) or cytosine). baseclick.eu

High concentrations of one dNTP can kinetically favor its incorporation over the correct, but less abundant, dNTP. nih.govoregonstate.edu Furthermore, an imbalanced dNTP pool can compromise the proofreading activity of DNA polymerases. oregonstate.edunih.gov The 3'→5' exonuclease activity, which is responsible for removing misincorporated nucleotides, can be less effective when the high concentration of the "next" correct nucleotide promotes rapid extension of the mismatched primer terminus before the exonuclease can act. baseclick.eunih.gov Studies in various organisms, including yeast and E. coli, have demonstrated that skewed dNTP pools lead to increased rates of specific types of mutations, confirming that the maintenance of balanced dNTP levels is a critical factor in preventing genome instability. nih.govnih.govoup.com For example, elevated dATP and dGTP levels in yeast strains have been shown to correlate with increased rates of specific substitution and insertion-deletion mutations. researchgate.net

Involvement in DNA Damage and Repair Mechanisms

While essential for DNA synthesis, deoxyadenosine and its derivatives can also be involved in processes related to DNA damage and the cellular response to such damage. The cellular machinery must contend with both endogenous and exogenous agents that can damage DNA, and deoxyadenosine plays a role in some of these repair pathways.

Base Excision Repair (BER) is a primary cellular defense mechanism against small, non-helix-distorting base lesions, such as those caused by oxidation, alkylation, or deamination. youtube.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base. youtube.com

Certain types of oxidative damage can result in complex lesions involving deoxyadenosine, such as 5',8-cyclo-2'-deoxyadenosine (cdA). nih.govfrontiersin.org This lesion forms a covalent bond between the sugar and the base, causing a significant distortion that prevents its removal by standard DNA glycosylases. nih.gov However, studies have shown that the BER pathway can be involved in the removal of cdA when it is part of a clustered DNA lesion, where other nearby damages are processed by BER enzymes. nih.govrsc.org Research has indicated that repair polymerases, like polymerase β (Polβ), which are central to BER, can incorporate oxidized nucleotides like cdA into the DNA, potentially contributing to the accumulation of these lesions in the genome. nih.gov Conversely, high levels of deoxyadenosine, particularly in cells lacking adenosine (B11128) deaminase (ADA), have been shown to inhibit DNA repair processes, leading to the accumulation of DNA strand breaks in non-dividing lymphocytes. oup.com

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. nih.gov The oxidatively induced 5',8-cyclo-2'-deoxyadenosine (cdA) lesion, due to the significant structural distortion it imparts on the DNA helix, is a known substrate for the NER pathway. nih.govglenresearch.com Studies using cells deficient in NER proteins have confirmed the role of this pathway in removing cdA lesions. nih.gov

Modulation of Intracellular Processes via Adenine Deoxyribonucleoside Derivatives

Role of dATP in Purinergic Signaling Pathways

Extracellular nucleotides, including adenosine triphosphate (ATP), are pivotal signaling molecules that mediate a wide range of physiological and pathological processes through the activation of purinergic receptors. physiology.orgnih.govphysiology.orgnih.govfrontiersin.org These receptors are broadly classified into two families: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. nih.govnih.govwikipedia.orgfrontiersin.org The release of ATP and other nucleotides from cells can be triggered by various stimuli, including cellular stress, injury, and inflammation, acting as damage-associated molecular patterns (DAMPs) that initiate inflammatory responses. physiology.orgnih.govphysiology.orgnih.govfrontiersin.org

While ATP is the canonical agonist for most purinergic receptors, its deoxy-counterpart, deoxyadenosine triphosphate (dATP), also plays a significant, albeit more nuanced, role in modulating these signaling pathways. Research has shown that dATP can act as an agonist at certain P2Y receptor subtypes. Notably, 2'-dATP has been identified as a more potent agonist of the P2Y11 receptor than ATP itself in various cell lines. nih.gov The P2Y11 receptor is unique among P2Y receptors as it couples to both the stimulation of adenylyl cyclase, leading to cyclic AMP accumulation, and the activation of phospholipase C, resulting in inositol (B14025) trisphosphate (IP3) generation and subsequent intracellular calcium mobilization. nih.gov

Interactive Table 1: Comparison of ATP and dATP Activity at a Specific Purinergic Receptor
LigandReceptor SubtypeRelative PotencyPrimary Signaling Pathway Activated
ATPP2Y11Less PotentAdenylyl Cyclase and Phospholipase C
2'-dATPP2Y11More PotentAdenylyl Cyclase and Phospholipase C

Regulation of Cellular Processes by Adenine-Containing Coenzymes (e.g., NAD, FAD) Derived from Adenine Metabolism

Adenine is a fundamental component of several essential coenzymes, most notably Nicotinamide Adenine Dinucleotide (NAD) and Flavin Adenine Dinucleotide (FAD). These molecules are central to cellular metabolism and the regulation of a vast array of cellular processes.

NAD and FAD are critical players in cellular respiration, acting as electron carriers. nih.gov In their oxidized forms, NAD+ and FAD, they accept electrons from metabolic intermediates during glycolysis and the citric acid cycle, becoming reduced to NADH and FADH2, respectively. These reduced coenzymes then donate their high-energy electrons to the electron transport chain, driving the synthesis of ATP, the cell's primary energy currency.

Beyond their role in energy metabolism, the ratio of the oxidized to reduced forms of these coenzymes (NAD+/NADH and FAD/FADH2) serves as a key indicator of the cell's redox state and energy status. This ratio allosterically regulates the activity of numerous enzymes involved in metabolic pathways. For instance, high levels of NADH can inhibit enzymes in the citric acid cycle, thereby downregulating ATP production when energy levels are sufficient.

Furthermore, NAD+ is a crucial substrate for several families of enzymes that are not involved in redox reactions. These include:

Sirtuins: A class of NAD+-dependent deacetylases that play critical roles in gene silencing, DNA repair, and longevity.

Poly(ADP-ribose) polymerases (PARPs): Enzymes that use NAD+ to synthesize poly(ADP-ribose) chains on proteins, a process important for DNA repair and the maintenance of genomic stability.

CD38 and CD157: Ectoenzymes that hydrolyze NAD+ to produce cyclic ADP-ribose and other calcium-mobilizing messengers.

The consumption of NAD+ by these enzymes links cellular energy levels directly to the regulation of gene expression, DNA repair, and intracellular signaling, highlighting the multifaceted regulatory role of adenine-containing coenzymes.

Interactive Table 2: Functions of Adenine-Containing Coenzymes
CoenzymePrimary FunctionKey Cellular Processes
NAD+/NADHElectron Carrier, Enzyme SubstrateCellular Respiration, DNA Repair, Gene Regulation, Calcium Signaling
FAD/FADH2Electron CarrierCellular Respiration, Fatty Acid Oxidation

Epigenetic and Transcriptional Regulation Mediated by Adenine Deoxyribonucleoside Modifications

N6-Methyladenine Deoxyribonucleoside as an Epigenetic Mark

For a long time, the primary epigenetic modification in eukaryotes was thought to be the methylation of cytosine at the 5th position (5-methylcytosine or 5mC). frontiersin.orgnews-medical.net However, recent research has established N6-methyladenine (6mA or m6A) as a bona fide epigenetic mark in the DNA of various eukaryotic organisms, from single-celled protists to mammals. frontiersin.orgnih.govnih.govfrontiersin.orgwustl.edu This modification involves the addition of a methyl group to the nitrogen atom at the 6th position of the adenine base. nih.gov

Unlike in prokaryotes, where 6mA is abundant and primarily involved in the restriction-modification system to distinguish self from foreign DNA, its role in eukaryotes is more diverse and appears to be involved in the regulation of gene expression. news-medical.netnih.gov In several eukaryotic species, 6mA is enriched at transcription start sites and within the bodies of actively transcribed genes, suggesting a role in promoting gene expression. nih.gov This is in contrast to the general association of 5mC with gene silencing. wikipedia.org

The presence and levels of 6mA vary significantly across different eukaryotic lineages and even between different tissues and developmental stages within the same organism. frontiersin.orgnih.gov For instance, in mouse embryonic stem cells, 6mA has been linked to the repression of certain genes, particularly on the X-chromosome. frontiersin.org This suggests that the functional consequence of 6mA may be context-dependent. The interplay between 6mA and 5mC and their respective regulatory machineries likely contributes to the complex landscape of epigenetic regulation in eukaryotes.

Dynamics of DNA Adenine Methyltransferases and Demethylases

The levels of N6-methyladenine in eukaryotic DNA are dynamically regulated by the opposing activities of DNA adenine methyltransferases ("writers") and demethylases ("erasers"). frontiersin.orgfrontiersin.orgnih.gov The enzymes responsible for adding the methyl group to adenine in eukaryotes appear to have been acquired multiple times throughout evolution from prokaryotic restriction-modification systems. nih.gov While specific eukaryotic DNA adenine methyltransferases are still being fully characterized, proteins like N6AMT1 and METTL4 have been proposed as candidates in mammals. frontiersin.org

On the other side of the equation, the removal of the methyl group from 6mA is catalyzed by a family of enzymes known as the AlkB family of dioxygenases. nih.govnih.gov In particular, ALKBH1 has been identified as a key 6mA demethylase in mammals. nih.govnih.govnih.govacs.orgresearchgate.netresearchgate.net Studies have shown that depletion of ALKBH1 leads to an increase in genomic 6mA levels, while its overexpression results in a decrease. researchgate.net This dynamic regulation is crucial for various cellular processes. For example, the ALKBH1-mediated demethylation of 6mA has been shown to play a role in regulating fatty acid metabolism in the liver. nih.gov

The interplay between these methyltransferases and demethylases allows for the precise and reversible control of 6mA patterns in the genome. This dynamic nature is a hallmark of epigenetic regulation, enabling cells to respond to developmental cues and environmental stimuli by altering their gene expression programs.

Interactive Table 3: Key Enzymes in Eukaryotic DNA Adenine Methylation
Enzyme Family/ProteinFunctionRole in 6mA Dynamics
N6AMT1 / METTL4 (putative)DNA Adenine Methyltransferase ("Writer")Adds methyl group to adenine
ALKBH1 (AlkB family)DNA Adenine Demethylase ("Eraser")Removes methyl group from N6-methyladenine

Enzymatic Interactions and Structural Biology of Adenine Deoxyribonucleoside Metabolism

Substrate Specificity and Kinetic Parameters of Deoxyribonucleoside Kinases

Deoxyribonucleoside kinases (dNKs) are pivotal enzymes that catalyze the phosphorylation of deoxyribonucleosides, a critical step in the salvage pathway of nucleotide synthesis. nih.gov These enzymes exhibit a range of substrate specificities and kinetic parameters that are fundamental to their biological roles. Mammalian cells contain four distinct deoxyribonucleoside kinases, each with specialized substrate preferences, which are thought to have evolved from a common ancestral kinase. embopress.org

Deoxyadenosine (B7792050) kinase, a member of this enzyme family, specifically phosphorylates deoxyadenosine to deoxyadenosine monophosphate (dAMP). wikipedia.org The kinetic mechanism of deoxyadenosine kinase from Mycoplasma mycoides has been elucidated using surface plasmon resonance technology. slu.se This research revealed a Bi Bi sequential ordered reaction mechanism where ATP binds first, followed by deoxyadenosine, leading to the formation of a ternary complex. slu.se After the phosphoryl transfer, ADP is released, followed by dAMP. slu.se Pre-steady-state analysis has shown that product dissociation is the rate-limiting step in this process. slu.se

The substrate specificity of dNKs is not absolute, and some kinases can phosphorylate a variety of natural and analog deoxyribonucleosides. For instance, the deoxyribonucleoside kinase from Drosophila melanogaster has a broad substrate specificity, which is attributed to a wider substrate cleft compared to its human counterparts. nih.govdrugbank.com In contrast, human deoxyguanosine kinase is highly specific for purine (B94841) substrates due to the presence of specific amino acid residues that facilitate favorable hydrogen bonding. nih.govdrugbank.com Structural and kinetic studies of deoxyadenosine kinase from Mycoplasma mycoides have provided a deeper understanding of the substrate specificity within the dCK/dGK family of enzymes. nih.gov

**Table 1: Kinetic Parameters of Deoxyadenosine Kinase from *Mycoplasma mycoides***

SubstrateK_m (µM)V_max_ (relative %)
Deoxyadenosine5.5100
Deoxyguanosine8.380
Deoxycytidine>1000<1

This table is interactive. You can sort and filter the data.

The binding of substrates to deoxyribonucleoside kinases involves dynamic conformational changes within the enzyme. pnas.org Upon substrate binding, the enzyme transitions from an open to a closed conformation, which is essential for catalysis. pnas.orgdiva-portal.org This dynamic interplay ensures the proper alignment of substrates within the active site for efficient phosphoryl transfer. pnas.org Studies on adenylate kinase have shown that the enzyme can transiently populate "active-like" closed conformations even in the absence of a substrate, supporting a conformational selection model for ligand binding. pnas.org This intrinsic flexibility is a key determinant of the enzyme's catalytic efficiency. pnas.org

Allosteric regulation plays a crucial role in controlling the activity of deoxyribonucleoside kinases, allowing for fine-tuning of nucleotide pools in response to cellular needs. elifesciences.orgelifesciences.orgnih.gov Allosteric sites are distinct from the active site and binding of effector molecules to these sites can modulate the enzyme's catalytic activity through conformational changes. elifesciences.orgnih.gov This regulation can be either positive or negative, providing a sophisticated mechanism for metabolic control. elifesciences.org For instance, the activity of deoxyadenosine kinase is inhibited by various nucleotides, indicating a feedback mechanism to prevent the overproduction of dAMP. nih.gov

The active site of these kinases is highly conserved and contains specific residues that are critical for substrate binding and catalysis. elifesciences.org Computational and structural studies have been instrumental in identifying these key residues and understanding their roles in the catalytic mechanism. elifesciences.orgnih.gov Characterization of the active site has also been crucial for the design of specific inhibitors that can target these enzymes for therapeutic purposes. biorxiv.org

Adenosine (B11128) Deaminase: Catalytic Mechanism and Structural Insights

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible hydrolytic deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. ebi.ac.uknih.gov This enzyme is vital for maintaining immune competence, and its deficiency leads to severe combined immunodeficiency (SCID). ebi.ac.uk

The catalytic mechanism of ADA involves a zinc-coordinated water molecule that acts as a nucleophile. The proposed mechanism proceeds through a tetrahedral intermediate formed by the attack of a hydroxide (B78521) ion on the C6 position of the purine ring. Key catalytic residues, such as Glu-217 and His-238 in murine ADA, are essential for this process. Kinetic studies have indicated that the formation of this tetrahedral intermediate is the rate-determining step of the reaction.

Structural studies of ADA from various species, including human, bovine, and murine sources, have revealed a conserved TIM-barrel topology. nih.gov The enzyme can exist in both "open" and "closed" conformations, which are characterized by the movement of a structural gate near the active site. nih.govnih.gov The binding of ligands is thought to favor the closed conformation, which is catalytically active. nih.gov Interestingly, recent studies on human ADA1 have shown that it adopts a closed conformation even in the absence of a ligand, challenging previous assumptions based on its homologs. nih.gov

Purine Nucleoside Phosphorylase: Mechanistic and Inhibitor Studies

Purine nucleoside phosphorylase (PNP) is another crucial enzyme in the purine salvage pathway. wikipedia.org It catalyzes the reversible phosphorolysis of purine nucleosides, including deoxyadenosine (after its conversion to deoxyinosine by ADA), to the corresponding purine base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. wikipedia.orgjmicrobiol.or.krkoreascience.kr

Kinetic studies on PNP from Micrococcus luteus have shown that the enzyme can act on a variety of purine nucleosides, including adenosine and deoxyadenosine. jmicrobiol.or.krkoreascience.kr The reaction mechanism is an ordered bi-bi reaction where the nucleoside binds first, followed by inorganic phosphate (B84403). jmicrobiol.or.krkoreascience.kr After catalysis, ribose-1-phosphate (or its deoxy equivalent) is the first product to be released, followed by the purine base. jmicrobiol.or.krkoreascience.kr

Given its role in purine metabolism, PNP is a target for the development of inhibitors. These inhibitors are being investigated for their potential in treating T-cell mediated diseases and certain types of cancer. nih.gov Mechanistic studies are crucial for the rational design of potent and specific PNP inhibitors. ebi.ac.uk

Interaction of DNA Polymerases with Adenine (B156593) Deoxyribonucleotide Triphosphate (dATP)

DNA polymerases are the enzymes responsible for synthesizing DNA molecules from deoxyribonucleotides. khanacademy.org The accurate incorporation of the correct deoxyribonucleotide triphosphate (dNTP), such as dATP, opposite its complementary base in the template strand is fundamental to the fidelity of DNA replication. khanacademy.orgresearchgate.net

The selection and incorporation of dATP by DNA polymerases are governed by a combination of base-pairing geometry and steric complementarity within the enzyme's active site. researchgate.net When a correct dATP molecule enters the active site, it forms Watson-Crick hydrogen bonds with the templating thymine (B56734) base. This binding event induces a conformational change in the polymerase, often described as a transition from an "open" to a "closed" state, which positions the substrates for catalysis. nih.govresearchgate.net

The active site of a DNA polymerase creates a snug pocket that accommodates the nascent base pair. researchgate.net This precise fit is a major determinant of the enzyme's high fidelity. researchgate.net The primer's 3'-hydroxyl group then performs a nucleophilic attack on the α-phosphate of the incoming dATP, leading to the formation of a new phosphodiester bond and the release of pyrophosphate. nih.gov Structural studies of DNA polymerases in complex with DNA and incoming dNTPs have provided detailed snapshots of this intricate process, revealing the critical roles of specific amino acid residues in catalysis and fidelity. nih.govresearchgate.netnih.gov

Proofreading Exonuclease Activities Associated with Polymerization

The efficiency of proofreading for adenine deoxyribonucleoside-containing mismatches is not uniform and is influenced by the specific DNA polymerase, the nature of the mismatch (e.g., A:C, A:G, or A:A), and the surrounding DNA sequence. Detailed kinetic studies have provided insights into the rates at which different polymerases excise these mismatches.

Research on mutator variants of DNA polymerases, such as a mutant derivative of Saccharomyces cerevisiae DNA polymerase δ, has demonstrated that alterations in the enzyme's structure can lead to inefficient proofreading and biased error rates for different types of mismatches, including those involving adenine. For example, for certain mismatches, the error rate of the mutant polymerase can be significantly higher than that of the wild-type enzyme, highlighting the importance of specific amino acid residues in the partitioning of mismatched termini to the exonuclease active site.

The kinetic parameters of proofreading for adenine-containing mismatches have been investigated for various DNA polymerases. These studies often measure the rates of excision of the mismatched nucleotide, providing a quantitative measure of the proofreading efficiency.

Kinetic Parameters of Mismatch Excision by DNA Polymerase

DNA PolymeraseMismatchExcision Rate (s⁻¹)Reference
T7 DNA Polymerase3'-terminal mismatch>5000 (for ssDNA)
Human DNA Polymerase αT-C mismatch extension249-fold lower efficiency than correct pair

The process of transferring the DNA strand between the polymerase and exonuclease active sites is a dynamic one, and its kinetics are crucial for efficient proofreading. Studies on T7 DNA polymerase have shown that this transfer is a key regulatory step in error correction.

Analytical Methodologies for Adenine Deoxyribonucleoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For adenine (B156593) deoxyribonucleoside and its derivatives, high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful and widely used techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of deoxyribonucleosides from various biological samples. youtube.comyoutube.com The principle of HPLC involves passing a liquid sample (mobile phase) through a column packed with a solid adsorbent material (stationary phase) at high pressure. youtube.com The separation is based on the differential partitioning of the analyte molecules between the two phases.

Several HPLC methods have been developed for the analysis of deoxyribonucleosides, often employing reversed-phase or ion-pair reversed-phase chromatography. nih.govnih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More hydrophobic molecules are retained longer on the column. Ion-pairing agents can be added to the mobile phase to enhance the retention of polar analytes like nucleotides on a reversed-phase column. nih.gov

The selection of the column and mobile phase is critical for achieving optimal separation. For instance, a Hypersil ODS C18 column with a particle size of 5 µm has been successfully used for the chromatographic analysis of adenine nucleotides. nih.gov The mobile phase often consists of a buffer, such as a phosphate (B84403) buffer, and an organic modifier like methanol (B129727) or acetonitrile. nih.govhelixchrom.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve better separation of a wide range of analytes in a single run. nih.gov

Detection is commonly performed using a UV detector, as purine (B94841) and pyrimidine (B1678525) bases have a characteristic absorbance maximum around 260 nm. nih.govhelixchrom.com The concentration of the analyte is proportional to the measured absorbance, allowing for quantitative analysis. The sensitivity of HPLC methods can be in the picomole range, making it suitable for analyzing the low concentrations of deoxyribonucleosides found in biological samples. nih.gov

Table 1: HPLC Parameters for Deoxyribonucleoside Analysis
ParameterDescriptionExampleReference
ColumnThe stationary phase where separation occurs.Hypersil ODS C18 (5 µm particle size) nih.gov
Mobile PhaseThe solvent that carries the sample through the column.50 mM phosphate buffer (pH 6) and methanol nih.gov
ElutionThe process of passing the mobile phase through the column.Gradient elution with increasing methanol percentage nih.gov
Flow RateThe speed at which the mobile phase moves through the column.0.6 mL/min nih.gov
DetectionThe method used to detect the separated components.UV detection at 260 nm nih.gov
Injection VolumeThe amount of sample introduced into the HPLC system.25 µL nih.gov
Column TemperatureThe temperature at which the separation is performed.20 °C nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. youtube.com This hyphenated technique provides high sensitivity and specificity, making it ideal for the comprehensive analysis of metabolites, including adenine deoxyribonucleoside and its phosphorylated derivatives, in complex biological samples. frontiersin.orgnih.gov

In LC-MS, the effluent from the HPLC column is introduced into the ion source of the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov This allows for the unambiguous identification and quantification of co-eluting compounds with different masses, a significant advantage over UV detection.

Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like nucleotides, which are poorly retained on traditional reversed-phase columns. frontiersin.org Tandem mass spectrometry (MS/MS) further enhances selectivity and sensitivity by fragmenting the parent ions and detecting specific product ions. nih.gov This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for the accurate quantification of analytes even at very low concentrations. nih.gov

LC-MS methods have been developed for the simultaneous quantification of a broad spectrum of adenine nucleotides and related metabolites in various biological matrices, including plasma, tissues, and cell cultures. frontiersin.org These methods are crucial for understanding the metabolic pathways and cellular responses to various stimuli or drug treatments.

Table 2: LC-MS Parameters for Adenine Deoxyribonucleoside Metabolite Profiling
ParameterDescriptionExampleReference
ChromatographyThe separation technique used prior to mass spectrometry.Hydrophilic Interaction Liquid Chromatography (HILIC) frontiersin.org
Ionization SourceThe component that ionizes the analytes.Electrospray Ionization (ESI) nih.gov
Mass AnalyzerThe component that separates ions based on their m/z ratio.Triple Quadrupole (TQ) nih.gov
Detection ModeThe polarity of the ions being detected.Negative Mode nih.gov
Acquisition ModeThe method of data acquisition.Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) nih.gov

Spectroscopic Approaches in Deoxyribonucleoside Studies

Spectroscopic techniques are indispensable for the characterization and quantification of adenine deoxyribonucleoside and related compounds. These methods are based on the interaction of electromagnetic radiation with matter and provide valuable information about molecular structure and concentration.

UV-Vis spectrophotometry is a simple, rapid, and widely used method for determining the concentration of nucleic acids, including adenine deoxyribonucleoside, in a solution. purdue.edumdpi.com The principle of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mdpi.com

The nitrogenous bases in nucleic acids absorb ultraviolet light with a maximum absorbance at a wavelength of approximately 260 nm. qiagen.combmglabtech.com By measuring the absorbance of a sample at this wavelength, the concentration of the nucleic acid can be calculated using its specific extinction coefficient. bmglabtech.com

The purity of a DNA or nucleoside sample can also be assessed using UV-Vis spectrophotometry by measuring the ratio of absorbance at 260 nm to that at 280 nm (A260/A280). qiagen.com Pure DNA typically has an A260/A280 ratio of ~1.8. qiagen.com A lower ratio may indicate the presence of protein contamination, while a higher ratio can suggest the presence of RNA. Absorbance readings at other wavelengths can also indicate the presence of other contaminants, such as phenol (B47542) or particulates. qiagen.com

Table 3: Key Parameters for UV-Vis Spectrophotometric Analysis of Deoxyribonucleosides
ParameterValue/RangeSignificanceReference
Wavelength for Concentration260 nmMaximum absorbance of nucleic acids qiagen.combmglabtech.com
A260/A280 Ratio for Pure DNA~1.8Indicates purity with respect to protein contamination qiagen.com
Wavelength for Protein Contamination280 nmAbsorbance maximum for proteins (due to aromatic amino acids) qiagen.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique used for determining the three-dimensional structure and dynamics of molecules in solution. eurekaselect.comnih.gov It is particularly valuable for the structural elucidation of nucleic acid components, including adenine deoxyribonucleoside and its intermediates. eurekaselect.com

NMR spectroscopy is based on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb electromagnetic radiation at a specific frequency. This absorption provides detailed information about the chemical environment of the atoms in the molecule. eurekaselect.com

For deoxyribonucleosides, ¹H, ¹³C, ¹⁵N, and ³¹P NMR are commonly used. eurekaselect.com The analysis of NMR parameters such as chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) allows for the determination of key structural features, including:

The conformation of the deoxyribose sugar ring (sugar pucker). eurekaselect.com

The orientation of the base relative to the sugar (glycosidic bond angle). eurekaselect.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning the resonances to specific protons and for determining through-bond and through-space connectivities, respectively. nih.gov These techniques are crucial for piecing together the complete structural puzzle of complex biomolecules and their intermediates. nih.gov

Isotopic Tracing and Metabolic Flux Analysis of Adenine Deoxyribonucleoside Pathways

Isotopic tracing and metabolic flux analysis are powerful analytical methodologies used to elucidate the complex dynamics of metabolic pathways. These techniques utilize stable, non-radioactive isotopes to track the movement of atoms through a series of biochemical reactions, providing a quantitative understanding of pathway activity and regulation. nih.gov In the context of adenine deoxyribonucleoside (deoxyadenosine) research, these methods have been instrumental in mapping its metabolic fate and quantifying the flow, or flux, of metabolites through interconnected pathways such as the purine salvage and de novo synthesis routes. nih.govnih.gov

Isotopic tracing involves the introduction of a labeled compound, such as adenine deoxyribonucleoside synthesized with heavy isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), into a biological system. medchemexpress.comnih.gov The labeled atoms act as tracers, and their incorporation into downstream metabolites is monitored over time, typically using mass spectrometry. nih.govnih.gov This approach allows researchers to identify active metabolic routes and transformations.

A significant application of this method was demonstrated in a study using [¹⁵N₅]-2'-deoxyadenosine ([¹⁵N₅]-dA) to trace the origins of N6-methyl-2'-deoxyadenosine (6mdA), an important epigenetic mark in DNA. nih.gov Researchers introduced [¹⁵N₅]-dA into human cell cultures and observed its metabolic conversion. nih.govacs.org The study found that the tracer, [¹⁵N₅]-dA, underwent a specific deamination reaction, resulting in the loss of the exocyclic amine ¹⁵N. nih.gov It was then utilized by the purine salvage pathway to primarily generate [¹⁵N₄]-dA and [¹⁵N₄]-2'-deoxyguanosine ([¹⁵N₄]-dG), which were subsequently incorporated into the cellular DNA. nih.govacs.org This finding provided a distinct isotopic signature to differentiate between 6mdA generated by mammalian cells and 6mdA from potential mycoplasma contamination, as mycoplasmas largely retained the original [¹⁵N₅]-dA tracer. nih.govacs.org

Table 1: Research Findings from Isotopic Tracing of Adenine Deoxyribonucleoside

Labeled TracerBiological SystemKey Metabolic Conversion ObservedPrimary Research Application
[¹⁵N₅]-2'-deoxyadenosine ([¹⁵N₅]-dA)Human HEK293T Cells[¹⁵N₅]-dA → [¹⁵N₄]-dA and [¹⁵N₄]-dG via deamination and the purine salvage pathway. nih.govacs.orgTracing the metabolic origin of DNA N6-methyladenine (6mdA) and distinguishing it from microbial sources. nih.gov
[¹³C₁₀¹⁵N₅]2'-deoxyadenosineRat Liver and Lung DNA AnalysisUsed as an internal standard for the quantification of DNA adducts. nih.govQuantifying specific adenine deoxyribonucleoside-derived DNA adducts formed from carcinogen metabolism. nih.gov
[5'-³H]5'-deoxyadenosineVarious Mammalian Cell Lines (CHO, HeLa)Cleavage to adenine and formation of 5-deoxyribose-1-phosphate. nih.govInvestigating the activity of 5'-methylthioadenosine phosphorylase and transport mechanisms. nih.gov

Metabolic Flux Analysis (MFA) extends the principles of isotopic tracing to provide quantitative measurements of the rates of reactions within a metabolic network. nih.govyoutube.com Instead of just identifying a pathway, MFA determines the flux—the rate of metabolite processing—through that pathway. nih.gov The methodology involves feeding cells a labeled substrate (e.g., [U-¹³C]glucose) until the metabolic network reaches an isotopic steady state. nih.gov The specific patterns of isotope incorporation (isotopologue distribution) into metabolites, including adenine deoxyribonucleoside and its derivatives, are then measured with high precision. nih.govmdpi.com This experimental data is integrated into a computational model of the cell's metabolic network to calculate the intracellular fluxes. nih.govnih.gov

In the study of adenine deoxyribonucleoside, MFA can be used to resolve the contributions of competing pathways. For instance, it can quantify the flux of carbons from a labeled substrate like glucose through the de novo purine synthesis pathway versus the rate at which unlabeled deoxyadenosine (B7792050) from the environment is utilized by the salvage pathway. doi.org By analyzing the isotopologue distribution in the ribose and adenine base components of deoxyadenosine, MFA can precisely partition the flux between these fundamental routes, offering insights into how cells regulate their deoxyribonucleotide pools under different conditions.

Table 2: Conceptual Application of MFA to Adenine Deoxyribonucleoside Pathways

Labeled SubstrateTarget PathwayExample Measured Metabolites (Isotopologues)Inferred Flux Information
[U-¹³C₆]glucoseDe Novo Purine SynthesisMass isotopomers of the ribose moiety in dATP; Mass isotopomers of the adenine base.Quantifies the absolute and relative rate of de novo synthesis of the adenine deoxyribonucleoside pool. nih.govmdpi.com
[¹⁵N₅]-2'-deoxyadenosinePurine Salvage and InterconversionRatio of [¹⁵N₅]-dA, [¹⁵N₄]-dA, and [¹⁵N₄]-dG in the nucleotide pool. nih.govDetermines the flux through adenine deaminase and the subsequent salvage pathways. nih.govdoi.org
[¹³C₅, ¹⁵N₂]glutamineDe Novo Purine Synthesis & AnaplerosisLabel incorporation into the purine ring of deoxyadenosine; Labeling in TCA cycle intermediates.Elucidates the contribution of glutamine as a nitrogen and carbon donor to purine synthesis and overall energy metabolism. mdpi.com

Genetic and Biochemical Basis of Adenine Deoxyribonucleoside Metabolism Dysregulation

Adenosine (B11128) Deaminase (ADA) Deficiency: Biochemical Consequences

Adenosine deaminase is a critical enzyme in the purine (B94841) salvage pathway, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govmhmedical.com A deficiency in ADA, caused by mutations in the ADA gene, leads to the systemic accumulation of its substrates, primarily deoxyadenosine, which is particularly toxic to developing lymphocytes. nih.govwikipedia.org This toxicity is the result of a cascade of biochemical disturbances.

In the absence of functional ADA, the enzyme's substrates, adenosine and 2'-deoxyadenosine (B1664071), accumulate both intracellularly and extracellularly. nih.gov Deoxyadenosine, which is generated from the breakdown of DNA, is taken up by cells, particularly lymphocytes that exhibit high rates of turnover. nih.govnih.gov Once inside the cell, deoxyadenosine is phosphorylated by kinases, such as deoxycytidine kinase, leading to the formation of deoxyadenosine monophosphate (dAMP), diphosphate (B83284) (dADP), and ultimately, deoxyadenosine triphosphate (dATP). nih.govnih.gov This process results in a significant, toxic buildup of dATP within the cell. nih.gov Concentrations of dATP in individuals with ADA deficiency can be elevated by up to 200-fold. mhmedical.com

The primary mechanism of dATP toxicity is its potent allosteric inhibition of the enzyme ribonucleotide reductase. mhmedical.comnih.govyoutube.com Ribonucleotide reductase is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP). nih.govyoutube.com This reaction is the rate-limiting step in the de novo synthesis of all four deoxyribonucleotides (dNTPs) required for DNA replication and repair. nih.govnih.gov The excessive accumulation of dATP effectively shuts down this essential pathway, preventing the production of the other necessary deoxyribonucleotides. nih.govyoutube.com

The inhibition of ribonucleotide reductase by high levels of dATP creates a severe imbalance in the intracellular pool of deoxyribonucleotides. nih.gov While dATP levels are excessively high, the concentrations of the other three essential building blocks for DNA—dGTP, dCTP, and dTTP—are drastically reduced. nih.gov This imbalance critically impairs DNA synthesis and repair processes, which are vital for rapidly proliferating cells like the developing T- and B-lymphocytes in the immune system. wikipedia.orgnih.govqedbio.com The inability to synthesize DNA prevents these immune cells from dividing and maturing, ultimately leading to apoptosis (programmed cell death) and a state of severe combined immunodeficiency (SCID). mhmedical.comwikipedia.org The lymphotoxic effects are most pronounced in the thymus, a primary site of T-lymphocyte development where cell turnover is high. nih.gov

Biochemical ParameterConsequence of ADA DeficiencyMechanism
Deoxyadenosine LevelMarked IncreaseFailure of deamination to deoxyinosine. nih.gov
Intracellular dATP LevelSignificant Accumulation (up to 200-fold). mhmedical.comPhosphorylation of excess deoxyadenosine. nih.gov
Ribonucleotide Reductase ActivityStrongly InhibitedAllosteric inhibition by high dATP levels. mhmedical.comnih.gov
dNTP PoolSevere Imbalance (High dATP, Low dGTP/dCTP/dTTP)Inhibition of ribonucleotide reductase prevents synthesis of other dNTPs. nih.gov
Cellular Process AffectedDNA Synthesis and RepairDepletion of essential DNA precursors. nih.govnih.gov

Purine Nucleoside Phosphorylase (PNP) Deficiency: Pathway Disruption

Purine nucleoside phosphorylase is another key enzyme in the purine salvage pathway. It catalyzes the reversible phosphorolysis of inosine, guanosine (B1672433), deoxyinosine, and deoxyguanosine into their respective purine bases (hypoxanthine and guanine) and (deoxy)ribose-1-phosphate. nih.govnih.gov A deficiency in PNP leads to a different, yet related, immunodeficiency that primarily affects T-lymphocytes. wikipedia.orgmedscape.com

The absence or near-complete absence of PNP activity results in the accumulation of its substrates—inosine, guanosine, deoxyinosine, and deoxyguanosine—in bodily fluids such as blood and urine. nih.govresearchgate.net Concurrently, the production of downstream products like hypoxanthine (B114508), guanine (B1146940), and uric acid is prevented or significantly reduced. nih.gov The buildup of these nucleosides disrupts the normal balance of purine metabolites. The accumulation of deoxyguanosine is particularly toxic, especially to T-cells. medscape.com

Similar to the pathophysiology of ADA deficiency, the accumulated deoxyguanosine in PNP deficiency is phosphorylated intracellularly to form deoxyguanosine triphosphate (dGTP). nih.gov This leads to a selective increase in the intracellular dGTP pool. nih.gov While the mechanism of T-cell toxicity is not as fully elucidated as in ADA deficiency, the elevated dGTP is thought to interfere with DNA synthesis and induce apoptosis in developing T-lymphocytes. medscape.comresearchgate.net Unlike the broad impact on all lymphocytes seen in ADA deficiency, the toxicity in PNP deficiency is more selective for T-cells, with B-cell function being less affected. wikipedia.orgmedscape.com This altered nucleotide pool ratio, characterized by high dGTP, contributes to the profound T-cell immunodeficiency seen in patients. nih.gov

Biochemical ParameterConsequence of PNP DeficiencyMechanism
Deoxyguanosine LevelMarked IncreaseFailure of phosphorolysis to guanine. nih.gov
Intracellular dGTP LevelSignificant AccumulationPhosphorylation of excess deoxyguanosine. nih.gov
Nucleotide Pool RatioAltered (High dGTP)Selective accumulation of a single deoxyribonucleotide triphosphate. nih.gov
Primary Cell Type AffectedT-lymphocytesSelective toxicity of deoxyguanosine and dGTP. medscape.com

Other Related Purine Metabolism Disorders Affecting Deoxyadenosine Metabolism

Beyond the well-characterized immunodeficiencies associated with adenosine deaminase (ADA) and purine nucleoside phosphorylase (PNP) deficiencies, other inherited disorders of purine metabolism can also perturb the delicate balance of deoxyadenosine metabolism. These conditions, while not always presenting with a primary immunodeficiency, feature enzymatic defects that indirectly lead to fluctuations in the levels of adenine (B156593) deoxyribonucleoside and its derivatives, contributing to their pathophysiology. This section explores the genetic and biochemical underpinnings of Lesch-Nyhan syndrome, S-adenosylhomocysteine hydrolase deficiency, and adenosine kinase deficiency, with a focus on their impact on deoxyadenosine pathways.

Lesch-Nyhan Syndrome (Hypoxanthine-Guanine Phosphoribosyltransferase Deficiency)

Lesch-Nyhan syndrome (LNS) is a rare, X-linked recessive disorder caused by a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). medicalnewstoday.comnih.gov This enzyme plays a crucial role in the purine salvage pathway, recycling hypoxanthine and guanine back into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively. neupsykey.com A deficiency in HPRT leads to the accumulation of uric acid, resulting in hyperuricemia, as well as significant neurological and behavioral abnormalities. medicalnewstoday.comjst.go.jp

The dysregulation of deoxyadenosine metabolism in LNS is not a primary consequence of the enzymatic defect but rather a secondary effect of the widespread disruption of purine metabolism. The failure to salvage hypoxanthine and guanine leads to an accelerated rate of de novo purine synthesis to replenish the purine nucleotide pool. neupsykey.com This increased metabolic flux can alter the availability of precursors for deoxyadenosine synthesis.

Table 1: Biochemical and Genetic Features of Lesch-Nyhan Syndrome

FeatureDescription
Deficient Enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)
Gene HPRT1
Inheritance X-linked recessive
Primary Accumulated Metabolites Hypoxanthine, Guanine, Uric Acid
Effect on Deoxyadenosine Metabolism Indirect; potential for decreased levels of adenosine and guanosine derivatives due to overall purine pool disruption. nih.gov
Key Clinical Manifestations Hyperuricemia, severe neurological dysfunction, self-injurious behavior. medicalnewstoday.com

S-adenosylhomocysteine Hydrolase (SAHH) Deficiency

S-adenosylhomocysteine hydrolase (SAHH) deficiency is a rare autosomal recessive disorder of methionine metabolism. metabolicsupportuk.org The SAHH enzyme is responsible for the reversible hydrolysis of S-adenosylhomocysteine (AdoHcy) to adenosine and homocysteine. nih.gov AdoHcy is a potent inhibitor of transmethylation reactions, which are essential for numerous cellular processes, including DNA, RNA, and protein methylation.

In SAHH deficiency, the accumulation of AdoHcy is the primary pathogenic event. orpha.net This leads to the inhibition of methyltransferases, causing a wide range of clinical symptoms, including myopathy, developmental delay, and liver dysfunction. metabolicsupportuk.org The impact on deoxyadenosine metabolism is linked to the reversible nature of the SAHH reaction. Elevated levels of AdoHcy can drive the reverse reaction, leading to a depletion of adenosine. nih.govunc.edu

Furthermore, deoxyadenosine itself is a potent inhibitor of SAHH. nih.gov This is particularly relevant in the context of ADA deficiency, where elevated deoxyadenosine levels lead to secondary inhibition of SAHH. nih.gov In primary SAHH deficiency, while the primary issue is the accumulation of AdoHcy, the intricate balance between AdoHcy, adenosine, and deoxyadenosine is disrupted. The potential for altered adenosine pools could indirectly affect the synthesis of adenine deoxyribonucleoside.

Table 2: Biochemical and Genetic Features of S-adenosylhomocysteine Hydrolase Deficiency

FeatureDescription
Deficient Enzyme S-adenosylhomocysteine Hydrolase (SAHH)
Gene AHCY
Inheritance Autosomal recessive
Primary Accumulated Metabolites S-adenosylhomocysteine (AdoHcy), S-adenosylmethionine (AdoMet)
Effect on Deoxyadenosine Metabolism Indirect; potential for adenosine depletion due to the reversible nature of the SAHH reaction. Deoxyadenosine is a known inhibitor of the SAHH enzyme. nih.govunc.edunih.gov
Key Clinical Manifestations Myopathy, developmental delay, liver dysfunction, hypotonia. metabolicsupportuk.org

Adenosine Kinase (ADK) Deficiency

Adenosine kinase (ADK) deficiency is another rare autosomal recessive disorder that primarily affects adenosine metabolism. dovemed.com The ADK enzyme catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), a key step in the purine salvage pathway. taylorfrancis.com A deficiency in ADK leads to the accumulation of adenosine in various bodily fluids. nih.gov

The clinical presentation of ADK deficiency includes neurological impairments such as developmental delay and seizures, as well as hepatic dysfunction. dovemed.com The biochemical hallmark of this disorder is the accumulation of adenosine. This excess adenosine has several metabolic consequences that impact deoxyadenosine metabolism.

One major consequence of adenosine accumulation is the reversal of the SAHH reaction, leading to a secondary accumulation of S-adenosylhomocysteine. unifi.it This, in turn, can inhibit transmethylation reactions, similar to what is seen in primary SAHH deficiency. The elevated adenosine levels create a larger substrate pool that could potentially be converted to deoxyadenosine through the action of ribonucleotide reductase, although this pathway is generally tightly regulated. Therefore, the primary dysregulation in ADK deficiency is the accumulation of the direct precursor to adenine deoxyribonucleoside, which can disrupt the downstream metabolic equilibrium.

Table 3: Biochemical and Genetic Features of Adenosine Kinase Deficiency

FeatureDescription
Deficient Enzyme Adenosine Kinase (ADK)
Gene ADK
Inheritance Autosomal recessive
Primary Accumulated Metabolites Adenosine
Secondary Accumulated Metabolites S-adenosylhomocysteine, S-adenosylmethionine
Effect on Deoxyadenosine Metabolism Accumulation of adenosine, the direct precursor for deoxyadenosine synthesis. nih.gov
Key Clinical Manifestations Developmental delay, seizures, hepatic dysfunction. dovemed.com

Synthetic Analogs and Derivatives of Adenine Deoxyribonucleoside in Biochemical Research

Design Principles for Adenine (B156593) Deoxyribonucleoside Analogs

The design of adenine deoxyribonucleoside analogs is a cornerstone of medicinal chemistry and chemical biology, aiming to create molecules that can probe, modulate, or inhibit biological processes. academie-sciences.fr The core principle involves systematically modifying the natural 2'-deoxyadenosine (B1664071) structure to alter its properties, such as metabolic stability, target binding affinity, and cellular uptake. These modifications can be broadly categorized into changes on the deoxyribose sugar moiety and the adenine nucleobase. academie-sciences.frnih.gov

Modifications on the Deoxyribose Moiety

The deoxyribose sugar is a frequent target for modification due to its critical role in the structure of DNA and its interaction with various enzymes. Alterations to this part of the molecule can profoundly impact the analog's biological activity, often by affecting its ability to be phosphorylated or incorporated into a growing DNA chain. frontiersin.org

Key modifications to the deoxyribose moiety include:

Modifications at the 2'- and 3'-Positions: The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA chain elongation. academie-sciences.fr Replacing the 3'-OH group with a hydrogen (as in 2',3'-dideoxyadenosine) or other groups that cannot participate in chain extension is a classic strategy to create DNA chain terminators. academie-sciences.frfrontiersin.org Modifications at the 2'-position, such as the introduction of fluorine atoms (e.g., in gemcitabine, a deoxycytidine analog), can alter the sugar's pucker and its interaction with polymerases. frontiersin.org

Carbocyclic Analogs: In these analogs, the furanose ring oxygen is replaced with a methylene (B1212753) group, forming a cyclopentane (B165970) ring. This modification increases the chemical stability of the analog by making it resistant to cleavage by phosphorylases, while often retaining the ability to be recognized by kinases and polymerases.

Anomeric Configuration: Natural nucleosides exist as β-anomers. The synthesis of α-anomers, where the nucleobase is in a trans relationship to the 5'-hydroxymethyl group, results in molecules that are often resistant to enzymatic degradation by nucleoside deaminases and nucleosidases. nih.gov

Other Sugar Modifications: Various other changes, such as introducing methyl groups at the 1'- or 4'-positions, can influence the conformational equilibrium of the sugar ring, which in turn affects binding to target enzymes or receptors. nih.govresearchgate.net The introduction of a sulfur atom in place of oxygen at the 4' position (4'-thio modification) is another strategy to create novel nucleoside analogs. nih.gov

Table 1: Examples of Deoxyribose Moiety Modifications and Their Rationale

Modification TypeExample Position(s)RationaleExample Compound(s)
Hydroxyl Group Removal/Replacement3'-OHInduce DNA chain termination. academie-sciences.fr2',3'-dideoxyadenosine (B1670502)
Halogenation2'-positionAlter sugar pucker and enzyme interaction. frontiersin.org(Referenced for deoxycytidine analogs like Gemcitabine)
Carbocyclic RingRing OxygenIncrease metabolic stability against phosphorylases.Carbocyclic adenosine (B11128) analogs
Anomeric Inversion1'-positionEnhance resistance to enzymatic degradation. nih.govα-deoxyadenosine
Alkylation1'- or 4'-positionAlter sugar conformation and target binding. nih.govresearchgate.net1'-C-Methyl adenosine analogs

Modifications on the Adenine Nucleobase

The adenine base offers multiple sites for chemical modification to alter its hydrogen-bonding capabilities, size, and electronic properties. academie-sciences.fr These changes can affect recognition by DNA polymerases, metabolic enzymes, and other DNA-binding proteins. nih.gov

Key modifications to the adenine nucleobase include:

Substitutions at the N⁶-Position: The exocyclic amino group (N⁶) is a common site for adding various substituents, from small alkyl groups to larger aromatic rings. These modifications can significantly alter the analog's binding affinity and selectivity for different enzymes or receptors.

Purine (B94841) Ring Alterations (Deaza Analogs): Replacing the nitrogen atoms in the purine ring with carbon creates deazaadenine analogs. For example, 7-deaza-2'-deoxyadenosine (dzA) lacks the nitrogen at position 7. nih.gov These modifications alter the electronic distribution and hydrogen-bonding potential of the nucleobase, which can be useful for probing DNA-protein interactions. nih.gov

Modifications at the 8-Position: The C8 position can be modified with groups like azido (B1232118) (N₃) to create photoaffinity probes. These probes can be used to covalently label and identify adenosine-binding proteins within a complex biological sample. researchgate.net

Table 2: Examples of Adenine Nucleobase Modifications and Their Rationale

Modification TypeExample Position(s)RationaleExample Compound(s)
SubstitutionN⁶Modulate binding affinity and selectivity for target proteins.N⁶-Cyclopentyladenosine
Halogenation/Amination2-positionIncrease resistance to adenosine deaminase. researchgate.netCladribine (B1669150) (2-chloro-2'-deoxyadenosine)
Ring System Alteration7-positionAlter electronic properties and probe DNA-protein interactions. nih.gov7-deaza-2'-deoxyadenosine
Functional Group Addition8-positionCreate photoaffinity probes for protein labeling. researchgate.net8-azidoadenosine (B559645)

Molecular Mechanisms of Action of Adenine Deoxyribonucleoside Analogs

The biological effects of adenine deoxyribonucleoside analogs are exerted through various molecular mechanisms, primarily centered on the disruption of nucleic acid synthesis and metabolism. cuni.cz After cellular uptake, these analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphorylated analogs can then interfere with key cellular enzymes. academie-sciences.fr

Inhibition of DNA Polymerases and Chain Termination

A primary mechanism of action for many adenine deoxyribonucleoside analogs is the direct inhibition of DNA polymerases. cuni.czpatsnap.com The triphosphate form of the analog acts as a competitive substrate, mimicking the natural deoxyadenosine (B7792050) triphosphate (dATP) and competing for the active site of the polymerase. frontiersin.org

Once the analog is incorporated into the growing DNA strand, it can lead to one of two outcomes:

Obligate Chain Termination: If the analog lacks a 3'-hydroxyl group (e.g., 2',3'-dideoxyadenosine triphosphate), the polymerase cannot add the next nucleotide, leading to an immediate and irreversible halt in DNA synthesis. academie-sciences.frfrontiersin.org

Masked Chain Termination: Some analogs that do possess a 3'-OH group (e.g., Fludarabine) are incorporated into the DNA but create a structurally distorted terminus. frontiersin.org This altered structure makes it difficult for the polymerase to add the subsequent nucleotide, effectively terminating or significantly slowing down chain elongation. frontiersin.org

The efficiency of incorporation and the subsequent termination depend on the specific analog and the type of DNA polymerase. nih.gov Some analogs may be selectively incorporated by viral or mitochondrial polymerases over cellular nuclear polymerases, which forms the basis of their therapeutic specificity. patsnap.com Furthermore, the 3'-5' proofreading exonuclease activity of some polymerases can potentially remove an incorporated analog, representing a mechanism of resistance. frontiersin.org

Interference with Deoxyribonucleotide Metabolism Enzymes (e.g., RNR, Deoxyribonucleoside Kinases)

In addition to directly inhibiting DNA synthesis, adenine deoxyribonucleoside analogs can disrupt the production and maintenance of the cellular pool of deoxynucleotide triphosphates (dNTPs). cuni.cz

Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in dNTP synthesis. researchgate.net The triphosphate forms of several deoxyadenosine analogs, such as cladribine and clofarabine, are potent inhibitors of RNR. researchgate.netcuni.cz By inhibiting RNR, these analogs deplete the cell of the necessary dNTP building blocks, further hindering DNA replication and repair. cuni.cz

Interaction with Deoxyribonucleoside Kinases: For an analog to become active, it must be phosphorylated. This process is initiated by deoxyribonucleoside kinases, such as deoxycytidine kinase (dCK), which can phosphorylate deoxyadenosine and its analogs. The efficiency of this initial phosphorylation step is a key determinant of the analog's biological activity. Conversely, some analogs or their metabolites can also inhibit these kinases, creating complex feedback loops within the nucleotide metabolism pathways.

Inhibition of Adenosine Deaminase (ADA): Some purine nucleoside analogs, like Pentostatin, are powerful inhibitors of adenosine deaminase. cuni.cz This enzyme is responsible for the degradation of deoxyadenosine. nih.gov By inhibiting ADA, these analogs cause an accumulation of cellular deoxyadenosine, which is then phosphorylated to dATP. High levels of dATP are toxic to certain cells, particularly lymphocytes, and can also inhibit ribonucleotide reductase, leading to an imbalance in the dNTP pools and subsequent inhibition of DNA synthesis. cuni.cz

Application of Analogs in In Vitro Biochemical and Cell Biology Studies

Synthetic analogs of adenine deoxyribonucleoside are invaluable tools in biochemical and cell biology research, allowing for the detailed study of complex cellular processes. nih.gov

Probing Enzyme Mechanisms: By systematically modifying the structure of deoxyadenosine, researchers can probe the active sites of enzymes like DNA polymerases and kinases. nih.govnih.gov For instance, using analogs with altered sugar puckers or modified bases helps to define the steric and electronic requirements for substrate binding and catalysis. Non-hydrogen bonding analogs have been used to challenge the dogma that proper hydrogen bonding is essential for DNA stability and polymerase function, highlighting the importance of shape and size complementarity. nih.gov

Studying DNA-Protein Interactions: Analogs incorporated into synthetic DNA oligonucleotides are used to investigate the recognition and binding of proteins to specific DNA sequences. nih.gov For example, replacing adenine with 7-deazaadenine can determine if a protein makes critical contacts within the major groove of the DNA. nih.gov Photoaffinity labeling with analogs like 8-azidoadenosine allows for the identification of unknown DNA- or adenosine-binding proteins in cellular extracts. researchgate.net

Investigating DNA Repair and Replication: Analogs can be used to stall replication forks or create specific types of DNA lesions, enabling the study of cellular responses to DNA damage and the mechanisms of DNA repair pathways. cuni.cz Nucleobase-modified analogs have been developed to selectively block the replication of damaged DNA sites, which is a strategy being explored to enhance the efficacy of DNA-damaging agents in cancer cells. nih.gov

Cell-Based Assays: In cell biology, these analogs are used to study the effects of inhibiting DNA synthesis on the cell cycle, apoptosis, and other cellular pathways. nih.govresearchgate.net Comparing the cytotoxicity of different analogs in various cell lines (e.g., T-lymphocyte vs. B-lymphocyte lines) can reveal differences in nucleotide metabolism and sensitivity to metabolic disruption. nih.gov Furthermore, combining analogs with inhibitors of enzymes like adenosine deaminase in cell culture experiments has been a key strategy to potentiate their activity and study the metabolic pathways involved. nih.govresearchgate.netelsevierpure.com

Probes for Enzyme Mechanism Elucidation

Synthetic analogs of adenine deoxyribonucleoside are invaluable tools for dissecting the mechanisms of various enzymes, particularly DNA and RNA polymerases. nih.gov By systematically altering the structure of the natural substrate, researchers can probe the specific interactions between the nucleoside and the enzyme's active site, shedding light on the catalytic process. These analogs can be designed to investigate the roles of hydrogen bonding, steric effects, and electronic properties in substrate recognition and catalysis. nih.gov

One common strategy involves modifying the purine base. For instance, substituting the N6 amino group of adenine with oxygen or sulfur can disrupt the canonical Watson-Crick hydrogen bonding with thymine (B56734). nih.gov Observing how a polymerase responds to such a change—whether it incorporates the analog, stalls, or misincorporates—provides crucial information about the enzyme's fidelity and the importance of specific hydrogen bonds during DNA synthesis. nih.gov Halogenation at the C-2 position of adenine is another modification used to create analogs that act as probes. nih.gov

Fluorescent analogs of adenine deoxyribonucleoside are particularly powerful probes. These molecules, which contain fluorophores, allow for real-time monitoring of enzymatic reactions. Changes in the fluorescence signal upon binding to an enzyme or incorporation into a nucleic acid can provide kinetic and structural information. An example is 1,N6-ethenoadenine, a tricyclic analog that exhibits strong fluorescence. mdpi.com

The following table summarizes some synthetic analogs of adenine deoxyribonucleoside used to study enzyme mechanisms:

Analog NameEnzyme(s) StudiedMechanistic Insight Gained
2-Aminopurine deoxyribosideDNA polymerases, NucleasesProbing DNA-protein interactions and dynamics, proofreading mechanisms.
1,N6-Ethenoadenine deoxyribosideDNA polymerases, DNA repair enzymesMonitoring enzyme kinetics and conformational changes in real-time.
2-Halogenated adenine deoxyribonucleosidesDNA and RNA polymerasesInvestigating the role of specific functional groups in substrate recognition.
Acyclovir triphosphateHerpes polymeraseUnderstanding the mechanism of chain termination in antiviral therapy. nih.gov

Tools for Modified Nucleic Acid Synthesis and Functionalization

Derivatives of adenine deoxyribonucleoside are fundamental building blocks for the chemical synthesis of modified nucleic acids. These modifications can be introduced to alter the properties of the resulting DNA or RNA, such as its stability, binding affinity, and biological function. Functionalization at various positions on the adenine base or the deoxyribose sugar allows for the introduction of a wide array of chemical groups.

A significant area of focus has been the functionalization at the C8 position of adenine. The introduction of substituents at this position, which projects into the major groove of the DNA double helix, can be used to attach labels, cross-linking agents, or other functional moieties without significantly disrupting the helical structure. The synthesis of 8-formyl-2'-deoxyadenosine serves as a key intermediate for a variety of subsequent modifications, including the introduction of alkenyl and alkyl groups. rsc.org

Modifications to the sugar moiety are also crucial for creating nucleic acids with novel properties. For example, the synthesis of 2'-O-methyl ribonucleosides is a common strategy to increase the stability of RNA against nuclease degradation. nih.gov While this is a modification of a ribonucleoside, similar principles apply to deoxyribonucleoside derivatives for specific applications. The introduction of non-natural linkages, such as amide linkages, in place of the phosphodiester backbone, also relies on appropriately derivatized nucleosides. nih.gov

The following table provides examples of adenine deoxyribonucleoside derivatives used in the synthesis of modified nucleic acids:

Derivative NameApplication in Nucleic Acid SynthesisResulting Property/Function
8-Bromo-2'-deoxyadenosinePrecursor for C8-alkynylation and cross-coupling reactions.Introduction of labels, tethers, and functional groups into the major groove. rsc.org
8-Formyl-2'-deoxyadenosineIntermediate for diverse C8 functionalization via olefination, reductive amination, etc.Site-specific modification of oligonucleotides. rsc.org
3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl) protected 2'-deoxyadenosineProtection strategy for regioselective modifications.Facilitates synthesis of specifically modified oligonucleotides. nih.gov
5'-Aldehyde of deoxyadenosineStarting material for convertible phosphoramidites.Incorporation of linkers for post-synthetic functionalization via click chemistry or nucleophilic substitution. univ-tlse3.fr

Evolutionary and Comparative Biochemistry of Adenine Deoxyribonucleoside Metabolism

Conservation of Purine (B94841) Deoxyribonucleotide Metabolic Pathways Across Domains of Life

The pathways for synthesizing purine deoxyribonucleotides, including those for adenine (B156593) deoxyribonucleoside, are remarkably conserved across the three domains of life: Bacteria, Archaea, and Eukarya. This conservation underscores the ancient origins of these pathways, suggesting their presence in the Last Universal Common Ancestor (LCA). Both de novo synthesis, which builds purines from simple precursors, and salvage pathways, which recycle preformed bases and nucleosides, are found across these domains, though with notable variations. nih.gov

The de novo pathway involves a series of enzymatic steps to construct the purine ring, while the salvage pathway is a more energy-efficient process that reclaims purine bases from the breakdown of nucleic acids. nih.gov The universal presence of key enzymes in the salvage pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT), which acts on hypoxanthine (B114508), suggests that segments of both de novo and salvage pathways were likely complementary in the LCA for the synthesis of purines. nih.gov

In prokaryotes, the machinery for DNA replication and, by extension, adenine deoxyribonucleoside metabolism, is located in the cytoplasm. unacademy.com The process is characterized by a rapid rate of replication, often around 1,000 nucleotides per second. youtube.com Prokaryotic genomes are typically smaller and circular, with a single origin of replication. unacademy.com The enzymes involved, such as DNA polymerase III, are responsible for the bulk of DNA synthesis. youtube.com

Eukaryotic cells, on the other hand, have a much larger and more complex genomic organization. Their DNA is housed within a nucleus, and replication occurs at a slower pace, approximately 100 nucleotides per second. youtube.com The presence of multiple linear chromosomes necessitates multiple origins of replication. unacademy.com Eukaryotic DNA is packaged with histone proteins to form chromatin, a structure absent in most prokaryotes. unacademy.com The enzymatic machinery is also more diverse, with multiple DNA polymerases (e.g., alpha, delta, epsilon) each having specialized roles in replication and repair. youtube.com

The energetic and structural differences between prokaryotic and eukaryotic cells are profound. Eukaryotic cells are, on average, significantly larger and possess mitochondria, which are central to their energy metabolism. nih.gov This compartmentalization and increased metabolic power may have allowed for the evolution of larger, more complex genomes and the associated regulatory networks for purine deoxyribonucleoside metabolism. nih.govnih.gov

FeatureProkaryotesEukaryotes
Location of Metabolism Cytoplasm unacademy.comNucleus youtube.com
Replication Rate ~1,000 nucleotides/sec youtube.com~100 nucleotides/sec youtube.com
Genome Structure Single, circular chromosome (typically) unacademy.comMultiple, linear chromosomes unacademy.com
Origin of Replication Single unacademy.comMultiple unacademy.com
Key DNA Polymerases DNA Polymerase III youtube.comDNA Polymerases α, δ, ε youtube.com
DNA Packaging Generally lack histones unacademy.comDNA complexed with histones to form chromatin unacademy.com

Evolutionary Adaptations in Deoxyribonucleoside Salvage and Degradation Pathways

Salvage pathways provide an energy-efficient alternative to de novo synthesis by recycling nucleobases and nucleosides from the degradation of DNA and RNA. wikipedia.org These pathways are crucial in certain tissues that have limited or no capacity for de novo synthesis. wikipedia.org The enzymes central to purine salvage, adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT1), catalyze the conversion of adenine and hypoxanthine/guanine (B1146940), respectively, back into their nucleotide forms. nih.gov

The evolution of these pathways has seen various adaptations. For instance, some organisms have developed novel oxidative pathways for the catabolism of deoxyribose, the sugar component of deoxyribonucleosides. asm.org The degradation of adenine deoxyribonucleoside is also a critical process, as its accumulation can be toxic. Adenosine (B11128) deaminase (ADA) is a key enzyme that catalyzes the conversion of deoxyadenosine (B7792050) to deoxyinosine. researchgate.net Deficiencies in ADA can lead to a buildup of deoxyadenosine and its phosphorylated derivative, dATP, which can be particularly toxic to lymphocytes and cause severe combined immunodeficiency (SCID). nih.govresearchgate.net

Studies in various organisms, from the nematode C. elegans to humans, have highlighted the conserved role of deoxyadenosine in modulating immune responses, suggesting a deep evolutionary origin for this signaling function. nih.gov The loss of purine salvage enzymes can lead to an accumulation of deoxyadenosine, which in turn can trigger an innate immune response. nih.gov This indicates that the salvage and degradation pathways are not only for metabolic recycling but are also integrated into cellular defense mechanisms.

Future Directions and Emerging Research Areas in Adenine Deoxyribonucleoside Biochemistry

High-Throughput Screening for Modulators of Adenine (B156593) Deoxyribonucleoside Pathways

Modulating the enzymes involved in deoxyadenosine (B7792050) metabolism holds therapeutic promise for various diseases, including immunodeficiencies and cancers. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those that can alter the activity of specific enzymes or pathways.

The development of robust and sensitive HTS assays is crucial. Recent advancements include:

Fluorescence-Based Assays: Researchers have developed novel assays for enzymes like adenosine (B11128) deaminase (ADA), a key enzyme that breaks down deoxyadenosine. One such assay uses a fluorescent analog of adenosine that, when converted by ADA, produces a change in fluorescence intensity. This method is adaptable to a 96-well plate format, making it suitable for rapidly screening large compound libraries.

Luminescence-Based Assays: For kinases that phosphorylate deoxyadenosine, universal luminescence-based assays like the ADP-Glo™ Kinase Assay are highly effective. This system measures kinase activity by quantifying the amount of ADP produced in the reaction, a universal product of kinase activity. Its high sensitivity and tolerance for high ATP concentrations make it ideal for primary and secondary screening of potential kinase inhibitors.

Cell-Based Phenotypic Screening: Beyond targeting single enzymes, HTS can be used to identify compounds that modulate a cellular phenotype related to deoxyadenosine metabolism. For example, screens can be designed to find molecules that protect lymphocytes from the toxic effects of high deoxyadenosine levels, a hallmark of ADA deficiency.

These HTS approaches accelerate the discovery of novel chemical probes and potential drug candidates for selectively targeting deoxyadenosine metabolic pathways.

Table 1: High-Throughput Screening (HTS) Methodologies for Deoxyadenosine Pathway Modulators
HTS MethodologyTarget Enzyme/ProcessPrinciple of DetectionPotential ApplicationReference
Fluorescence-Based AssayAdenosine Deaminase (ADA)Enzymatic conversion of a fluorescent adenosine analogue to a product with different emission properties.Discovery of ADA inhibitors for cancer and inflammatory disorders.
Luminescence-Based Assay (e.g., ADP-Glo™)Deoxyadenosine Kinase, Deoxycytidine KinaseQuantification of ADP produced during the phosphorylation of deoxyadenosine.Identification of kinase inhibitors to modulate dATP pools.
Colorimetric AssayAdenosine Deaminase (ADA)A series of enzymatic reactions converts the product (inosine) into uric acid, which is measured by absorbance at 293 nm.Screening for ADA1 inhibitors.
Cell-Based Viability AssayOverall pathway toxicityMeasurement of cell survival or death in the presence of high deoxyadenosine levels and test compounds.Discovery of compounds that rescue cells from deoxyadenosine-induced toxicity.

Integration of Multi-Omics Data in Deoxyribonucleoside Research (e.g., Metabolomics, Proteomics)

To fully understand the systemic role of adenine deoxyribonucleoside, researchers are moving beyond single-data-type analysis and embracing multi-omics integration. This approach combines datasets from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of cellular processes.

Metabolomics provides a direct snapshot of the levels of deoxyadenosine and its derivatives (e.g., dAMP, dADP, dATP). This is crucial for studying conditions like ADA deficiency, where the accumulation of dATP in lymphocytes is a key pathogenic event.

Proteomics quantifies the expression levels of all enzymes in the deoxyadenosine metabolic network, such as adenosine deaminase and various nucleoside kinases. This can reveal how the cell adapts its metabolic machinery in response to genetic mutations or external stimuli.

Transcriptomics (RNA-seq) measures the gene expression levels corresponding to these metabolic enzymes, providing insight into the regulatory control of deoxyadenosine pathways.

Genomics identifies mutations in genes, such as the ADA gene, that directly cause disruptions in deoxyadenosine metabolism.

By integrating these layers of information, researchers can connect a genetic defect (genomics) to altered enzyme levels (proteomics), resulting in the accumulation of toxic metabolites (metabolomics) and ultimately, a disease phenotype. This holistic view is essential for identifying robust biomarkers and understanding the complex interplay between different cellular systems.

Table 2: Contributions of Multi-Omics to Deoxyadenosine Research
Omics LayerKey Data ProvidedExample Application in Deoxyadenosine ResearchReference
Genomics DNA sequence variations and mutations.Identifying mutations in the ADA gene responsible for Severe Combined Immunodeficiency (SCID).
Transcriptomics Levels of mRNA transcripts for metabolic enzymes.Assessing how the expression of genes for nucleoside kinases and deaminases changes in response to high deoxyadenosine levels.
Proteomics Abundance and post-translational modifications of proteins (enzymes).Quantifying the levels of adenosine deaminase or ribonucleotide reductase in cells to understand metabolic capacity.
Metabolomics Concentrations of small molecule metabolites.Measuring the accumulation of deoxyadenosine triphosphate (dATP) in lymphocytes of ADA-deficient patients.

Uncovering Novel Roles of Adenine Deoxyribonucleoside in Cellular Homeostasis and Stress Responses

Beyond its canonical role as a building block for DNA, emerging research indicates that deoxyadenosine and its metabolites are active players in maintaining cellular balance (homeostasis) and responding to stress.

Innate Immunity and Inflammation: Recent studies have shown that the accumulation of deoxyadenosine can trigger an innate immune response. In both the nematode C. elegans and human cells, excess deoxyadenosine induces an intracellular pathogen response (IPR) and promotes resistance against certain infections. This suggests a novel role for deoxyadenosine as a signaling molecule that alerts the cell to metabolic imbalance or pathogen activity.

DNA Damage and Repair: While essential for DNA synthesis, an imbalance in deoxynucleoside triphosphate pools, including excess dATP, can be mutagenic and induce DNA damage. Conversely, deoxyadenosine has been shown to induce DNA strand breaks in lymphocytes, which, if not properly managed, can trigger cell death pathways. Research is now focused on how cells sense and respond to deoxyadenosine-induced DNA damage and the role this plays in the lymphotoxicity seen

Q & A

Basic: What experimental protocols are recommended for synthesizing high-purity adenine deoxyribonucleoside, and how can purity be optimized?

Methodological Answer:
Adenine deoxyribonucleoside (dA) synthesis typically involves enzymatic or chemical methods. For chemical synthesis, nucleophilic substitution reactions using protected sugar moieties and adenine bases are common. Optimize purity by:

  • Using HPLC with a reverse-phase C18 column to monitor reaction progress and isolate intermediates .
  • Employing recrystallization in warm water (solubility: 100 mM with heating) to remove byproducts .
  • Validating purity via NMR (e.g., verifying the absence of ribose contamination using 1^1H-NMR at δ 6.3 ppm for deoxyribose protons) and mass spectrometry (expected molecular ion peak at m/z 251.2 for anhydrous form) .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of adenine deoxyribonucleoside in solution?

Methodological Answer:
Structural validation requires a combination of:

  • UV-Vis spectroscopy : Confirm absorbance maxima at ~260 nm, characteristic of adenine’s conjugated double-bond system .
  • Circular Dichroism (CD) : Detect chirality of the deoxyribose moiety (e.g., positive ellipticity at 210–220 nm) to distinguish from ribonucleosides .
  • Stability testing : Monitor degradation under varying pH (4–9) and temperature (4–37°C) using LC-MS to identify hydrolysis products (e.g., free adenine or 2'-deoxyribose) .

Advanced: How can researchers design experiments to study the incorporation efficiency of adenine deoxyribonucleoside into DNA by polymerases, and what variables must be controlled?

Methodological Answer:
To assess incorporation kinetics:

  • Use steady-state kinetic assays with pol λ or pol β, monitoring dATP incorporation via 32^{32}P-labeled primers and gel electrophoresis .
  • Control variables:
    • Mg2+^{2+} concentration (1–10 mM), as it affects polymerase activity .
    • Template sequence : Design primers with defined mismatches to study error-prone incorporation .
  • Analyze data using the Michaelis-Menten equation to calculate kcatk_{\text{cat}} and KmK_m, comparing results with natural dATP to identify kinetic bottlenecks .

Advanced: How can contradictions in reported enzyme kinetic data for adenine deoxyribonucleoside triphosphate (dATP) be resolved?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ionic strength, which influence polymerase conformational changes .
  • Template-primer design : Use homogeneous DNA substrates (e.g., defined single-nucleotide gaps) to minimize variability .
  • Statistical validation : Apply error-weighted nonlinear regression to kinetic datasets and report confidence intervals .
  • Cross-validate findings : Compare results across orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. gel-based activity assays) .

Basic: What are the critical stability considerations for storing adenine deoxyribonucleoside in laboratory settings?

Methodological Answer:

  • Storage : Keep as a solid at –20°C under anhydrous conditions to prevent hydrolysis. Monohydrate forms (e.g., CAS 16373-93-6) are more stable but require desiccation to avoid deliquescence .
  • Long-term stability : Perform accelerated aging tests at 40°C/75% relative humidity, monitoring degradation via LC-MS every 30 days .

Advanced: How do structural modifications (e.g., halogenation) of adenine deoxyribonucleoside impact its biochemical function in nucleotide metabolism?

Methodological Answer:

  • Synthesis : Introduce halogens at the C8 position via Pd-catalyzed cross-coupling, then assess purity via 19^{19}F-NMR or X-ray crystallography .
  • Functional assays :
    • Measure inhibition constants (KiK_i) for adenosine deaminase using fluorometric assays .
    • Compare incorporation rates into DNA by mutant polymerases (e.g., pol λ Y505A) to study steric effects .
  • Metabolic profiling : Use 14^{14}C-labeled derivatives to track incorporation into purine salvage pathways in cell cultures .

Basic: What role does adenine deoxyribonucleoside play in nucleotide metabolism, and how can its intracellular levels be quantified?

Methodological Answer:

  • Metabolic role : dA is a precursor for dATP synthesis via kinases (e.g., deoxyadenosine kinase) in salvage pathways .
  • Quantification methods :
    • LC-MS/MS : Use isotope-dilution with 13^{13}C-labeled internal standards for precision .
    • Enzymatic assays : Couple with luciferase-based ATP detection to measure kinase activity in lysates .

Advanced: What experimental strategies can elucidate the interaction between adenine deoxyribonucleoside and DNA repair enzymes under oxidative stress?

Methodological Answer:

  • Oxidative damage models : Treat DNA substrates with H2_2O2_2 or γ-irradiation, then quantify dA incorporation via LC-MS .
  • Single-molecule studies : Use optical tweezers or magnetic tweezers to monitor real-time polymerase stalling at dA-modified sites .
  • Structural biology : Solve cryo-EM structures of polymerase-dA complexes to identify active-site rearrangements (e.g., syn vs. anti adenine conformations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.